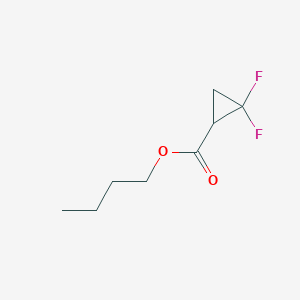

Butyl 2,2-difluorocyclopropanecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

butyl 2,2-difluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIWVOJDXOSYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375746 | |

| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260352-79-2 | |

| Record name | Butyl 2,2-difluorocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2,2-di�uorocyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Butyl 2,2-difluorocyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of butyl 2,2-difluorocyclopropanecarboxylate, a valuable building block in pharmaceutical and materials science. The document details the core synthesis mechanisms, presents quantitative data from key studies, provides experimental protocols, and illustrates reaction pathways and workflows through diagrams.

Introduction

The gem-difluorocyclopropane moiety is a significant structural motif in medicinal chemistry, often imparting unique physicochemical properties to bioactive molecules, such as altered metabolic stability, lipophilicity, and binding affinity. Butyl 2,2-difluorocyclopropanecarboxylate serves as a key intermediate for the introduction of this group. This guide focuses on the prevalent methods for its synthesis, primarily through the [2+1] cycloaddition of difluorocarbene with butyl acrylate.

Core Synthesis Mechanisms: The Generation of Difluorocarbene

The central challenge in the synthesis of butyl 2,2-difluorocyclopropanecarboxylate lies in the efficient and safe generation of difluorocarbene (:CF₂), a transient and electrophilic species. Several methods have been developed, with three prominent approaches utilizing ethyl bromodifluoroacetate (EBDFA), trimethylsilyl trifluoromethane (TMSCF₃), and trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA).

From Ethyl Bromodifluoroacetate (EBDFA)

A robust and scalable method for generating difluorocarbene involves the Krapcho-type decarboxylation of ethyl bromodifluoroacetate. This method has been successfully employed for the large-scale synthesis of the target molecule. The reaction is typically carried out at elevated temperatures in the presence of a halide source.

From Trimethylsilyl Trifluoromethane (TMSCF₃ - Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (TMSCF₃) is a widely used and commercially available source of difluorocarbene. Its activation by a catalytic amount of a fluoride or iodide source, such as sodium iodide (NaI), generates the trifluoromethyl anion, which then fragments to produce difluorocarbene. This method is known for its mild reaction conditions and high yields. A cobalt-catalyzed variation has been specifically reported for the cyclopropanation of n-butyl acrylate.

From Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (TFDA)

TFDA is another effective precursor for difluorocarbene, particularly for reactions with electron-deficient alkenes like butyl acrylate. In the presence of a catalytic amount of fluoride, TFDA decomposes to generate difluorocarbene under relatively mild conditions.

The Cycloaddition Step: Mechanism

Once generated, the electrophilic difluorocarbene undergoes a [2+1] cycloaddition reaction with the double bond of butyl acrylate. The precise mechanism of this addition to an electron-deficient alkene can be complex and may not always be a simple concerted process. While the Simmons-Smith reaction, a related cyclopropanation, is known to proceed via a concerted mechanism, the addition of "free" difluorocarbene can potentially involve a stepwise pathway with a diradical intermediate, especially depending on the substrate and reaction conditions. However, for many simple alkenes, a concerted or near-concerted pathway is often proposed.

Quantitative Data

The following table summarizes the reported yields for the synthesis of butyl 2,2-difluorocyclopropanecarboxylate using different methods.

| Difluorocarbene Precursor | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl Bromodifluoroacetate (EBDFA) | LiBr/Li₂CO₃ | NMP | 130-140 | High (Undisclosed) | |

| Trimethylsilyl Trifluoromethane (TMSCF₃) | Co(TPP) / NaI | Toluene | 80 | 65 | |

| Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (TFDA) | NaF (catalytic) | Toluene | 105 | 73 |

Experimental Protocols

Synthesis from Ethyl Bromodifluoroacetate (Large-Scale Protocol)

This protocol is adapted from the work of Goetz et al. at Pfizer for large-scale production.

Materials:

-

Butyl acrylate

-

Ethyl bromodifluoroacetate (EBDFA)

-

Lithium bromide (LiBr)

-

Lithium carbonate (Li₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

A solution of lithium bromide and lithium carbonate in N-methyl-2-pyrrolidone is prepared in a suitable reactor.

-

Butyl acrylate is added to the mixture.

-

The mixture is heated to 130-140 °C.

-

Ethyl bromodifluoroacetate is added slowly to the heated mixture.

-

The reaction is monitored for completion by a suitable analytical method (e.g., GC or HPLC).

-

Upon completion, the reaction mixture is cooled and worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford butyl 2,2-difluorocyclopropanecarboxylate.

Synthesis from Trimethylsilyl Trifluoromethane (Cobalt-Catalyzed)

This protocol is based on the cobalt-catalyzed difluorocarbene transfer to n-butyl acrylate.

Materials:

-

n-Butyl acrylate

-

Trimethylsilyl trifluoromethane (TMSCF₃)

-

Cobalt(II) tetraphenylporphyrin [Co(TPP)]

-

Sodium iodide (NaI)

-

Toluene

Procedure:

-

To a solution of n-butyl acrylate and a catalytic amount of Co(TPP) in toluene, add sodium iodide.

-

Add trimethylsilyl trifluoromethane (TMSCF₃) to the mixture.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction to room temperature.

-

The reaction mixture is then quenched and worked up using standard procedures, including extraction and solvent evaporation.

-

The final product is purified by column chromatography.

Mandatory Visualizations

Reaction Mechanisms

An In-depth Technical Guide to Butyl 2,2-difluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Butyl 2,2-difluorocyclopropanecarboxylate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and detailed experimental context.

Core Chemical Properties

Butyl 2,2-difluorocyclopropanecarboxylate is a fluorinated organic compound featuring a cyclopropane ring, a structural motif of increasing interest in medicinal chemistry. The presence of the gem-difluoro group on the cyclopropane ring imparts unique electronic properties that can influence the molecule's reactivity, conformation, and biological activity.

Table 1: Physicochemical Properties of Butyl 2,2-difluorocyclopropanecarboxylate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂F₂O₂ | [1][][3][4] |

| Molecular Weight | 178.18 g/mol | [1][][5] |

| CAS Number | 260352-79-2 | [1][][4] |

| Boiling Point | 175.2 °C at 760 mmHg; 93-95 °C at 50 Torr | [][4] |

| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |

| Appearance | Clear, pale yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic and Analytical Data

While specific spectra for Butyl 2,2-difluorocyclopropanecarboxylate are not publicly available, the expected spectral characteristics can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for Butyl 2,2-difluorocyclopropanecarboxylate

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the butyl ester group (triplet for the terminal methyl, multiplets for the methylene groups) and the cyclopropyl protons. The chemical shifts of the cyclopropyl protons will be influenced by the adjacent ester and gem-difluoro groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the butyl chain, the carbons of the cyclopropane ring (with the carbon bearing the fluorine atoms showing a characteristic splitting pattern due to C-F coupling), and the carbon attached to the ester group. |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms on the cyclopropane ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹). C-H stretching vibrations for the alkyl and cyclopropyl groups. C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Common fragmentation patterns would include loss of the butoxy group, loss of the butyl group, and other fragmentations characteristic of esters. |

Synthesis and Experimental Protocols

The synthesis of Butyl 2,2-difluorocyclopropanecarboxylate typically involves the [2+1] cycloaddition of a difluorocarbene equivalent to butyl acrylate. A detailed experimental protocol has been described in the literature.

Experimental Protocol: Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate

Materials:

-

Butyl acrylate

-

Trimethylsilyl difluoro(fluorosulfonyl)acetate

-

Sodium fluoride (catalytic amount)

-

Anhydrous toluene

Procedure:

-

A solution of butyl acrylate (0.624 mol) and a catalytic amount of sodium fluoride (37.5 mmol) in anhydrous toluene (800 mL) is prepared in a reaction vessel.

-

The solution is degassed three times with nitrogen and then refluxed for 1 hour.

-

Trimethylsilyl difluoro(fluorosulfonyl)acetate (0.999 mol) is added dropwise to the refluxing solution over a period of 40 minutes.

-

After the addition is complete, the reaction mixture is maintained at reflux for an additional 8 hours under a nitrogen atmosphere.

-

Upon completion, the reaction is cooled to room temperature, yielding a light yellow solution of the product.

Logical Workflow for Synthesis

Caption: Synthesis of Butyl 2,2-difluorocyclopropanecarboxylate.

Role in Drug Development and Medicinal Chemistry

While specific biological targets and signaling pathways for Butyl 2,2-difluorocyclopropanecarboxylate have not been extensively reported, the 2,2-difluorocyclopropyl moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into drug candidates can significantly impact their physicochemical and pharmacological properties.

The gem-difluoro substitution on the cyclopropane ring acts as a bioisostere for other chemical groups, influencing metabolic stability, membrane permeability, and binding affinity to biological targets. Difluorocyclopropane-containing compounds have been investigated for a range of therapeutic applications, including as antiviral and anticancer agents, particularly as nucleoside analogues.[6][7] For instance, certain methylene-gem-difluorocyclopropane analogues of nucleosides have demonstrated activity against human cytomegalovirus and leukemia L1210.[6]

Furthermore, the 2,2-difluorocyclopropyl group has been incorporated into inhibitors of key signaling proteins. A notable example is its use in the development of a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), which are involved in cytokine signaling pathways implicated in autoimmune diseases.

Potential Signaling Pathway Involvement

Given the known activities of other difluorocyclopropane-containing molecules, it is plausible that derivatives of Butyl 2,2-difluorocyclopropanecarboxylate could be designed to interact with various signaling pathways. The diagram below illustrates a generalized representation of how such a compound, upon modification, could potentially modulate a cellular signaling cascade.

References

- 1. calpaclab.com [calpaclab.com]

- 3. PubChemLite - Butyl 2,2-difluorocyclopropanecarboxylate (C8H12F2O2) [pubchemlite.lcsb.uni.lu]

- 4. N-BUTYL 2,2-DIFLUOROCYCLOPROPANECARBOXYLATE | 260352-79-2 [amp.chemicalbook.com]

- 5. 260352-79-2 | Butyl 2,2-difluorocyclopropanecarboxylate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preparation and properties of 1,1-difluorocyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Butyl 2,2-difluorocyclopropanecarboxylate

CAS Number: 260352-79-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butyl 2,2-difluorocyclopropanecarboxylate, a fluorinated building block with significant potential in medicinal chemistry and drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and an illustrative example of the biological significance of the 2,2-difluorocyclopropyl moiety in a clinically relevant signaling pathway.

Core Chemical and Physical Data

Butyl 2,2-difluorocyclopropanecarboxylate is a colorless liquid recognized as a valuable research chemical.[] Its key properties are summarized below, providing a foundational dataset for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₈H₁₂F₂O₂[2] |

| Molecular Weight | 178.18 g/mol [] |

| Boiling Point | 99-101 °C at 58 mmHg |

| CAS Number | 260352-79-2[2] |

| Synonyms | n-Butyl 2,2-difluorocyclopropanecarboxylate, 2,2-difluoro-1-cyclopropanecarboxylic acid butyl ester[] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| ~2.0 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| ~1.4 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| ~1.3 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester carbonyl) |

| ~115 (t, J ≈ 290 Hz) | C F₂ (gem-difluorinated carbon) |

| ~65 | -O-CH₂ - |

| ~30 | -O-CH₂-CH₂ - |

| ~25 (t, J ≈ 10 Hz) | C H- (cyclopropyl) |

| ~20 (t, J ≈ 10 Hz) | CH₂ - (cyclopropyl) |

| ~19 | -O-CH₂-CH₂-CH₂ - |

| ~13 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1735 | Strong | C=O stretch (ester) |

| 1300-1100 | Strong | C-F stretch |

| 1200-1000 | Strong | C-O stretch (ester) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 121 | [M - C₄H₉O]⁺ |

| 101 | [M - C₄H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate, adapted from a procedure published in Organic Syntheses.

Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate

This procedure details the difluorocyclopropanation of n-butyl acrylate using trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) as a difluorocarbene precursor.

Materials:

-

n-Butyl acrylate

-

Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA)

-

Sodium fluoride (NaF)

-

Toluene

-

Celite

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Nitrogen inlet

-

Apparatus for simple and vacuum distillation

Procedure:

-

A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser topped with a nitrogen inlet, and a dropping funnel is charged with n-butyl acrylate (25.0 g, 0.195 mol) and sodium fluoride (0.2 g, 0.005 mol).

-

Toluene (250 mL) is added to the flask.

-

The solution is heated to reflux, and slow nitrogen bubbling is initiated with stirring for 1 hour.

-

Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (62.5 g, 0.31 mol, 1.6 eq) is added dropwise via the dropping funnel. A vigorous evolution of gas (CO₂ and SO₂) will accompany the early stages of the addition. The rate of addition should be controlled accordingly.

-

The mixture is heated for 8 hours, then cooled to room temperature.

-

The reaction mixture is filtered under vacuum through a Celite pad to remove any polymeric material.

-

Toluene is removed from the filtrate by simple distillation at atmospheric pressure.

-

The residue is then distilled under reduced pressure to obtain n-butyl 2,2-difluorocyclopropanecarboxylate as a colorless liquid. The product is collected at 99-101 °C at 58 mmHg. The reported yield is 15.4 g (55%).

Role in Drug Development: The Significance of the 2,2-Difluorocyclopropyl Moiety

While specific biological activities for Butyl 2,2-difluorocyclopropanecarboxylate are not extensively documented, the 2,2-difluorocyclopropyl group is a critical pharmacophore in modern drug design. Its incorporation can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.

A prominent example is the drug Deucravacitinib, a selective inhibitor of Tyrosine Kinase 2 (TYK2), which contains a 2,2-difluorocyclopropyl-amide moiety. Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is being investigated for other autoimmune diseases.[3][4]

Illustrative Signaling Pathway: TYK2-JAK1 Inhibition

The Janus kinase (JAK) family, including TYK2 and JAK1, are intracellular tyrosine kinases that are crucial for cytokine signaling.[5] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[6]

The binding of cytokines, such as IL-12, IL-23, and Type I interferons, to their receptors on the cell surface leads to the activation of receptor-associated JAKs.[7][8] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[5]

Selective TYK2 inhibitors, like Deucravacitinib, can interrupt this signaling cascade, thereby reducing the downstream inflammatory effects.[4]

References

- 2. calpaclab.com [calpaclab.com]

- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 4. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 8. revvity.com [revvity.com]

Spectroscopic and Synthetic Profile of Butyl 2,2-Difluorocyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for butyl 2,2-difluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. This document details the available spectroscopic information, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for butyl 2,2-difluorocyclopropanecarboxylate (CAS No: 260352-79-2, Molecular Formula: C₈H₁₂F₂O₂).[][2]

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Due to the limited availability of public experimental spectra, the following ¹H and ¹³C NMR data are predicted based on established spectroscopic principles.

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~4.15 | Triplet |

| ~2.0 - 1.8 | Multiplet |

| ~1.7 - 1.5 | Multiplet |

| ~1.4 - 1.2 | Multiplet |

| ~0.9 | Triplet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O |

| ~114 (t, JCF ≈ 290 Hz) | C F₂ |

| ~65 | -O-CH₂ - |

| ~30 | -O-CH₂-CH₂ - |

| ~25 (t, JCF ≈ 10 Hz) | -CH -CH₂-CF₂- |

| ~19 | -O-CH₂-CH₂-CH₂ - |

| ~18 (t, JCF ≈ 10 Hz) | -CH-CH₂ -CF₂- |

| ~13 | -CH₃ |

Note: The chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are approximate and given in Hertz. The gem-difluoro group is expected to cause triplet splitting for adjacent carbons in the ¹³C NMR spectrum.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkyl) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200-1000 | Strong | C-F stretch |

| ~1170 | Strong | C-O stretch (ester) |

Table 3: Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of butyl 2,2-difluorocyclopropanecarboxylate.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.08782 |

| [M+Na]⁺ | 201.06976 |

| [M-H]⁻ | 177.07326 |

| [M+NH₄]⁺ | 196.11436 |

| [M+K]⁺ | 217.04370 |

| [M]⁺ | 178.07999 |

Experimental Protocols

Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate

The primary synthetic route to butyl 2,2-difluorocyclopropanecarboxylate involves the difluorocyclopropanation of n-butyl acrylate. A highly efficient method utilizes trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as a difluorocarbene precursor.

Reaction Scheme:

Caption: Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate.

Detailed Methodology:

-

Materials:

-

n-Butyl acrylate

-

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

-

Sodium Fluoride (NaF)

-

Toluene

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of n-butyl acrylate in toluene, add a catalytic amount of sodium fluoride.

-

Heat the mixture to 105 °C.

-

Slowly add a solution of TFDA in toluene to the reaction mixture.

-

Maintain the reaction at 105 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure butyl 2,2-difluorocyclopropanecarboxylate.

-

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Logical Relationships in Spectroscopic Analysis

The structural features of butyl 2,2-difluorocyclopropanecarboxylate directly correlate with the expected spectroscopic signals.

Caption: Structure-Spectra Correlation.

References

An In-depth Technical Guide to Butyl 2,2-difluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on Butyl 2,2-difluorocyclopropanecarboxylate, a fluorinated building block of interest in medicinal chemistry and organic synthesis. Its unique structural features, including the strained difluorocyclopropyl ring, make it a valuable component for the synthesis of novel pharmaceutical agents and materials.

Molecular Data

The fundamental molecular properties of Butyl 2,2-difluorocyclopropanecarboxylate are summarized in the table below. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂F₂O₂ | [1][][3][4] |

| Molecular Weight | 178.18 g/mol | [] |

| Monoisotopic Mass | 178.08054 Da | [3] |

| CAS Number | 260352-79-2 | [1][][4] |

Chemical Structure and Logic

The molecular structure of Butyl 2,2-difluorocyclopropanecarboxylate consists of a central 2,2-difluorocyclopropane ring attached to a carboxyl group, which is esterified with a butyl group. The following diagram illustrates the logical relationship of these components.

Experimental Protocols

While this document does not contain specific experimental results, the following outlines a general protocol for the characterization of Butyl 2,2-difluorocyclopropanecarboxylate, which is standard practice in the field.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

-

Methodology:

-

Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values, which should be consistent with the structure of Butyl 2,2-difluorocyclopropanecarboxylate.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze the resulting mass spectrum for the molecular ion peak ([M]+, [M+H]+, or [M+Na]+) to confirm the molecular weight. The observed mass should correspond to the calculated values in the data table.

-

3. Purity Analysis by Chromatography

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Gas Chromatography (GC):

-

Dissolve the sample in a volatile solvent.

-

Inject the sample into a GC equipped with a suitable column (e.g., a non-polar or medium-polarity column).

-

Analyze the resulting chromatogram to determine the percentage purity based on the relative peak areas.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the sample in a suitable mobile phase.

-

Inject the sample into an HPLC system with an appropriate column (e.g., C18) and a suitable detector (e.g., UV).

-

Determine the purity from the chromatogram based on the relative peak areas.

-

-

The following diagram illustrates a typical experimental workflow for the chemical analysis of Butyl 2,2-difluorocyclopropanecarboxylate.

References

The Genesis of a Gem: An In-Depth Technical Guide to the Discovery and History of gem-Difluorocyclopropanes

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the vast arsenal of fluorinated motifs, the gem-difluorocyclopropane (g-DFCP) moiety has emerged as a unique and valuable building block. Its rigid, three-dimensional structure, combined with the profound electronic effects of the vicinal fluorine atoms, imparts a distinctive set of characteristics to parent molecules, influencing their conformation, metabolic stability, and binding interactions. This technical guide provides a comprehensive overview of the discovery and historical development of gem-difluorocyclopropanes, detailing the evolution of their synthesis and highlighting their significance in the landscape of drug discovery.

A Historical Perspective: The Quest for Difluorocarbene

The story of gem-difluorocyclopropanes is intrinsically linked to the generation and trapping of difluorocarbene (:CF₂), a fleeting yet highly reactive intermediate. The primary and most historically significant route to these three-membered rings is the [2+1] cycloaddition of difluorocarbene with an alkene. The timeline below illustrates the key milestones in the development of difluorocarbene precursors.

Caption: A timeline illustrating the key discoveries of difluorocarbene precursors.

Early methods for generating difluorocarbene often required harsh reaction conditions, such as high temperatures, limiting their applicability to robust substrates. The development of organometallic precursors, while effective, raised concerns regarding toxicity and the generation of hazardous waste. The modern era of gem-difluorocyclopropane synthesis has been characterized by the development of safer, more versatile, and milder reagents, significantly expanding the accessibility and utility of this important structural motif.

Core Synthetic Strategies: Taming the Carbene

The predominant approach to constructing the gem-difluorocyclopropane ring system is the [2+1] cycloaddition of difluorocarbene to an alkene. The choice of difluorocarbene precursor is critical and depends on the nature of the alkene substrate, the desired reaction conditions, and the scale of the synthesis. The following diagram illustrates the general workflow for this transformation.

Caption: A generalized workflow for the synthesis of gem-difluorocyclopropanes.

Key Methodologies and Quantitative Data

This section provides a detailed overview of the most significant methods for the synthesis of gem-difluorocyclopropanes, accompanied by quantitative data to facilitate comparison.

1. Sodium Halodifluoroacetates

Historically, the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) has been a widely used method for generating difluorocarbene.[1] However, this method typically requires high temperatures (often >180 °C) and can be inefficient.[1] A significant improvement was the introduction of sodium bromodifluoroacetate (BrCF₂CO₂Na) by Amii and coworkers, which decomposes at lower temperatures and often provides higher yields.[1]

| Alkene Substrate | Reagent | Conditions | Yield (%) | Reference |

| 1,1-Diphenylethene | ClCF₂CO₂Na | Diglyme, 180 °C, 3 h | 61 | [1] |

| 1,1-Diphenylethene | BrCF₂CO₂Na | Diglyme, 120 °C, 1 h | 99 | [1] |

| Styrene | BrCF₂CO₂Na | Diglyme, 120 °C, 1 h | 85 | [2] |

| (E)-Stilbene | BrCF₂CO₂Na | Diglyme, 120 °C, 1 h | 91 | [2] |

| 1-Octene | BrCF₂CO₂Na | Diglyme, 120 °C, 1 h | 78 | [2] |

2. Ruppert-Prakash Reagent (TMSCF₃) with Sodium Iodide

The combination of trifluoromethyltrimethylsilane (TMSCF₃) and a catalytic amount of sodium iodide (NaI) has become one of the most popular and versatile methods for difluorocyclopropanation. This system is advantageous due to the commercial availability and relatively low toxicity of the reagents, as well as the milder reaction conditions compared to classical methods.

| Alkene Substrate | Conditions | Yield (%) | Reference |

| Styrene | TMSCF₃, NaI, THF, 65 °C, 12 h | 95 | |

| α-Methylstyrene | TMSCF₃, NaI, THF, 65 °C, 12 h | 93 | |

| 1-Dodecene | TMSCF₃, NaI, THF, 65 °C, 12 h | 81 | |

| (E)-4-Octene | TMSCF₃, NaI, THF, 65 °C, 12 h | 85 | |

| N-Vinylphthalimide | TMSCF₃, NaI, THF, 65 °C, 12 h | 72 |

Diastereoselectivity in Difluorocyclopropanation

The stereochemical outcome of difluorocyclopropanation can be influenced by the substrate and the reaction conditions. For chiral alkenes, the diastereoselectivity of the reaction is a critical consideration.

| Chiral Alkene | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (R)-3-Buten-2-ol | TMSCF₃, NaI, THF | 4.5 : 1 | 75 | |

| (S)-3-Methyl-1-pentene | TMSCF₃, NaI, THF | 1.2 : 1 | 82 | |

| N-Allyl-2-methyloxazolidinone | BrCF₂CO₂Na, Diglyme | >20 : 1 | 88 |

Experimental Protocols

This section provides detailed experimental procedures for two key methods of gem-difluorocyclopropanation.

Protocol 1: Difluorocyclopropanation of Styrene using Sodium Bromodifluoroacetate

-

Materials:

-

Styrene

-

Sodium bromodifluoroacetate (BrCF₂CO₂Na)

-

Anhydrous diglyme

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium bromodifluoroacetate (1.5 eq).

-

Add anhydrous diglyme to the flask to form a suspension.

-

Add styrene (1.0 eq) to the suspension.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

-

Protocol 2: Difluorocyclopropanation of 1-Octene using TMSCF₃ and NaI

-

Materials:

-

1-Octene

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Sodium iodide (NaI)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium iodide (0.1 eq).

-

Add anhydrous THF to the flask.

-

Add 1-octene (1.0 eq) to the mixture.

-

Add trifluoromethyltrimethylsilane (TMSCF₃, 2.0 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 65 °C with stirring.

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography on silica gel to yield the gem-difluorocyclopropane.

-

The Role of gem-Difluorocyclopropanes in Drug Discovery

The unique physicochemical properties imparted by the gem-difluorocyclopropane moiety have made it an attractive bioisostere in drug design. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of neighboring functional groups, influence metabolic stability by blocking sites of oxidation, and modulate lipophilicity. Furthermore, the rigid cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

Caption: The strategic role of g-DFCPs in modulating drug properties.

Numerous examples in the literature and in patented compounds showcase the successful application of gem-difluorocyclopropanes in medicinal chemistry programs, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Conclusion

The journey of gem-difluorocyclopropanes from a chemical curiosity to a valuable tool in drug discovery is a testament to the continuous innovation in synthetic methodology. The development of milder and more efficient methods for their synthesis has democratized their use, allowing for their incorporation into increasingly complex molecular architectures. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the strategic application of the gem-difluorocyclopropane motif is poised to play an even more significant role in the design of the next generation of therapeutics.

References

Navigating the Stability of Butyl 2,2-difluorocyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Butyl 2,2-difluorocyclopropanecarboxylate, a key building block in contemporary drug discovery. Understanding the stability profile of this reagent is critical for ensuring its integrity, purity, and performance in synthetic applications, ultimately impacting the quality and reproducibility of research and development outcomes.

Core Stability Profile and Recommended Storage

Butyl 2,2-difluorocyclopropanecarboxylate is a relatively stable compound under standard laboratory conditions, primarily due to the inherent stability of the cyclopropane ring. However, its ester functionality and the presence of fluorine atoms can influence its reactivity and long-term stability. The following tables summarize the key stability attributes and recommended storage and handling procedures.

Table 1: Summary of Physicochemical and Stability Data

| Parameter | Value/Information | Source/Justification |

| CAS Number | 260352-79-2 | Chemical Supplier Data |

| Molecular Formula | C8H12F2O2 | Chemical Supplier Data |

| Molecular Weight | 178.18 g/mol | Chemical Supplier Data |

| Appearance | Colorless to pale yellow liquid | General knowledge of similar esters |

| Hydrolytic Stability | Esters of cyclopropanecarboxylic acid demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to non-cyclopropyl analogues.[1] | The strained cyclopropyl ring is more resistant to cleavage than a simple alkyl chain. |

| Thermal Stability | Stable at room temperature. Accelerated degradation studies are typically performed at elevated temperatures (e.g., 80°C to 175°C) to predict long-term stability.[2][3][4][5][6] | The C-F bonds are strong, contributing to thermal stability. |

| Photostability | Expected to be stable to ambient light, but direct sunlight should be avoided as a general precaution for all reactive organic compounds. | General laboratory best practices. |

| Oxidative Stability | The ester and cyclopropane moieties are generally resistant to mild oxidation. Forced degradation with strong oxidizing agents may lead to decomposition. | General chemical principles. |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C).[1] For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential slow degradation. | Minimizes kinetic rates of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, chemically resistant container (e.g., amber glass bottle with a PTFE-lined cap). | Prevents contamination and degradation from light and moisture. |

| Light | Protect from direct sunlight and strong light sources.[2] | Minimizes the risk of photolytic degradation. |

| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing and reducing agents.[4][7] | These can promote hydrolysis or other degradation reactions. |

Potential Degradation Pathways

While Butyl 2,2-difluorocyclopropanecarboxylate is generally stable, it can undergo degradation under forced conditions. The primary degradation pathways are expected to be hydrolysis of the ester linkage and, under more extreme conditions, potential ring-opening of the cyclopropane moiety.

Caption: Proposed degradation pathways for Butyl 2,2-difluorocyclopropanecarboxylate.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of Butyl 2,2-difluorocyclopropanecarboxylate, a series of forced degradation studies should be conducted. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

References

- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

The Chemistry of Difluorocarbene: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Difluorocarbene (:CF₂), a fleeting yet powerful intermediate, has carved a significant niche in modern organic synthesis. Its ability to introduce the difluoromethylene (-CF₂-) or difluoromethyl (-CF₂H) group has proven invaluable in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making difluorocarbene a key tool for medicinal chemists. This guide provides an in-depth exploration of difluorocarbene chemistry, detailing its generation from various precursors, its diverse reactivity, and practical experimental protocols for its application in the laboratory.

Generation of Difluorocarbene: A Comparative Overview of Precursors

The transient nature of difluorocarbene necessitates its in situ generation. A variety of precursors have been developed, each with its own advantages and limitations regarding reaction conditions, substrate scope, and scalability. The choice of precursor is often dictated by the specific transformation and the functional groups present in the substrate.

Ruppert-Prakash Reagent (TMSCF₃) and its Derivatives

(Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a versatile and commercially available precursor for difluorocarbene. Its derivatives, such as TMSCF₂Br and TMSCF₂Cl, also serve as effective sources. The generation of difluorocarbene from these silanes typically requires an initiator, such as a fluoride source (e.g., TBAF, CsF) or an iodide salt (e.g., NaI).

The general mechanism involves the activation of the silicon-carbon bond by the initiator, leading to the formation of a trifluoromethyl anion equivalent, which then eliminates a fluoride ion to yield difluorocarbene.

An In-depth Technical Guide to the Physical Properties of Butyl 2,2-difluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of butyl 2,2-difluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The unique properties imparted by the gem-difluorocyclopropyl moiety make this compound a subject of increasing interest. This document summarizes key physical data in a structured format, presents a detailed experimental protocol for its synthesis, and visualizes the relationship between its structure and properties.

Quantitative Physical Properties

The known physical properties of butyl 2,2-difluorocyclopropanecarboxylate are summarized in the table below. These values are essential for its handling, purification, and use in synthetic applications.

| Property | Value | Conditions |

| Molecular Formula | C₈H₁₂F₂O₂ | - |

| Molecular Weight | 178.18 g/mol | - |

| Boiling Point | 73-74 °C | 15 mmHg |

| Density | 1.085 g/cm³ | 25 °C |

| Refractive Index (n_D) | 1.4080 | 25 °C |

Experimental Protocol: Synthesis of Butyl 2,2-difluorocyclopropanecarboxylate

The following is a detailed experimental protocol for the synthesis of butyl 2,2-difluorocyclopropanecarboxylate, adapted from a verified procedure. This reaction involves the difluorocyclopropanation of butyl acrylate.

Reaction Scheme:

Materials and Equipment:

-

Butyl acrylate

-

Ethyl trichloroacetate

-

Triethylamine trihydrofluoride ((Et)₃N·3HF)

-

Acetonitrile (anhydrous)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Thermometer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, an addition funnel, and a thermometer. The flask is charged with butyl acrylate (25.6 g, 0.20 mol) and anhydrous acetonitrile (100 mL).

-

Reagent Addition: A solution of ethyl trichloroacetate (42.0 g, 0.22 mol) in anhydrous acetonitrile (50 mL) is placed in the addition funnel. The triethylamine trihydrofluoride (35.5 g, 0.22 mol) is added to the reaction flask, and the mixture is stirred under a nitrogen atmosphere.

-

Reaction Execution: The solution of ethyl trichloroacetate is added dropwise to the stirred reaction mixture over a period of 1 hour. During the addition, the temperature of the reaction mixture is maintained between 30 and 35 °C with occasional cooling using a water bath.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then poured into 200 mL of ice-water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield butyl 2,2-difluorocyclopropanecarboxylate as a colorless liquid.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl ester group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the cyclopropyl protons. The cyclopropyl protons would appear as complex multiplets in the upfield region, with their chemical shifts and coupling constants influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the butyl group, the carbonyl carbon of the ester, and the three carbons of the cyclopropane ring. The carbon atom bearing the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would show a complex multiplet, as the two fluorine atoms are diastereotopic and would couple with each other and with the adjacent cyclopropyl protons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1740 cm⁻¹). Strong C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the key structural features of butyl 2,2-difluorocyclopropanecarboxylate and their relationship to its primary physical properties.

Technical Guide: Safety and Handling of Butyl 2,2-difluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling procedures for Butyl 2,2-difluorocyclopropanecarboxylate (CAS No. 260352-79-2). The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring a safe laboratory environment.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Butyl 2,2-difluorocyclopropanecarboxylate.

| Property | Value |

| CAS Number | 260352-79-2 |

| Molecular Formula | C₈H₁₂F₂O₂ |

| Molecular Weight | 178.18 g/mol |

| Boiling Point | 175.2 °C at 760 mmHg |

Hazard Identification and Classification

Butyl 2,2-difluorocyclopropanecarboxylate is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Signal Word: Warning

Experimental Protocols

Detailed experimental protocols for the toxicological and hazard data cited are not publicly available in the reviewed safety data sheets and product information. This information is typically proprietary to the manufacturers and regulatory agencies that conduct the testing. The hazard classifications are based on studies that assess the substance's effects on biological systems, but the specific methodologies for these studies are not disclosed in standard safety documentation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risks associated with Butyl 2,2-difluorocyclopropanecarboxylate.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Storage

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

The following diagram outlines the appropriate emergency response for different types of exposure.

Caption: Emergency response workflow for Butyl 2,2-difluorocyclopropanecarboxylate exposure.

Disposal Considerations

Dispose of Butyl 2,2-difluorocyclopropanecarboxylate and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Butyl 2,2-difluorocyclopropanecarboxylate from receipt to disposal.

Caption: Safe handling workflow for Butyl 2,2-difluorocyclopropanecarboxylate.

Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid from Butyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-difluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, starting from its butyl ester. The protocols outlined below are based on established chemical principles and published synthetic routes.

Introduction

The 2,2-difluorocyclopropane motif is of significant interest in drug discovery. Its incorporation into molecular scaffolds can modulate key physicochemical properties such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. 2,2-Difluorocyclopropanecarboxylic acid serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potent and selective enzyme inhibitors.

A notable example is its incorporation into molecules targeting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. This document will detail the synthesis of 2,2-difluorocyclopropanecarboxylic acid and illustrate its application in the context of inhibiting the JAK-STAT pathway.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2,2-Difluorocyclopropanecarboxylic Acid

| Property | Value |

| Molecular Formula | C₄H₄F₂O₂ |

| Molecular Weight | 122.07 g/mol [1] |

| Appearance | Solid |

| Melting Point | 60-65 °C[1] |

| Boiling Point | 70 °C at 7 mmHg[1] |

| ¹H NMR (CDCl₃) | δ (ppm): 2.10-2.30 (m, 2H), 2.70-2.85 (m, 1H), 11.5 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 20.5 (t, J=9.5 Hz), 28.0 (t, J=9.5 Hz), 112.5 (t, J=290 Hz), 178.0 |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -138.5 (d, J=155 Hz), -145.0 (d, J=155 Hz) |

| IR (KBr, cm⁻¹) | 3100 (br), 1710 (C=O), 1250 (C-F), 1150 (C-F) |

| Mass Spec (EI) | m/z (%): 122 (M⁺, 5), 77 (100), 57 (40) |

Note: Spectroscopic data are representative and may vary slightly based on solvent and instrumentation.

Experimental Protocols

The synthesis of 2,2-difluorocyclopropanecarboxylic acid from its butyl ester is a two-step process:

-

Step 1: Difluorocyclopropanation of Butyl Acrylate. This step involves the reaction of butyl acrylate with a difluorocarbene source to form butyl 2,2-difluorocyclopropanecarboxylate.

-

Step 2: Saponification of Butyl 2,2-Difluorocyclopropanecarboxylate. The resulting ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

Protocol 1: Synthesis of Butyl 2,2-Difluorocyclopropanecarboxylate

This protocol is adapted from a large-scale synthesis procedure.[2][3][4]

Materials:

-

Butyl acrylate

-

Ethyl bromodifluoroacetate (EBDFA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF.

-

Heat the suspension to 80 °C with vigorous stirring.

-

In a separate flask, prepare a solution of butyl acrylate (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in toluene.

-

Add the solution of butyl acrylate and EBDFA dropwise to the heated suspension of potassium carbonate in DMF over 2-3 hours.

-

After the addition is complete, maintain the reaction mixture at 80 °C for an additional 4-6 hours, monitoring the reaction progress by GC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude butyl 2,2-difluorocyclopropanecarboxylate by vacuum distillation.

Protocol 2: Synthesis of 2,2-Difluorocyclopropanecarboxylic Acid

This protocol is a generalized procedure for the saponification of an alkyl ester.[5][6]

Materials:

-

Butyl 2,2-difluorocyclopropanecarboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 3M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve butyl 2,2-difluorocyclopropanecarboxylate (1.0 equivalent) in a mixture of THF and water (typically a 2:1 or 3:1 ratio).

-

Add lithium hydroxide (1.5 - 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting ester is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material and non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 3M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluorocyclopropanecarboxylic acid as a solid.

-

The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2,2-difluorocyclopropanecarboxylic acid.

JAK-STAT Signaling Pathway and Inhibition

The JAK-STAT signaling pathway is a key cascade in cytokine signaling, crucial for immune responses. The drug PF-06700841, which incorporates a 2,2-difluorocyclopropyl moiety, acts as a dual inhibitor of TYK2 and JAK1, two members of the Janus kinase family.

Caption: Inhibition of the JAK-STAT pathway by PF-06700841.

References

- 1. 2,2-二氟环丙羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

Application of Butyl 2,2-difluorocyclopropanecarboxylate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties. The 2,2-difluorocyclopropyl moiety, a conformationally constrained bioisostere of a gem-dimethyl group or an alkene, has emerged as a valuable structural motif in drug design. Butyl 2,2-difluorocyclopropanecarboxylate serves as a key building block for incorporating this unique group into a diverse range of biologically active molecules. Its application spans across various therapeutic areas, including inflammation, viral infections, and central nervous system disorders. These notes provide an overview of its application with detailed protocols for synthesis and biological evaluation.

I. Application in the Development of Kinase Inhibitors for Autoimmune Diseases

The 2,2-difluorocyclopropyl group has been successfully incorporated into potent and selective kinase inhibitors. A prominent example is its use in the development of dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for the treatment of autoimmune diseases. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in various inflammatory conditions.

Signaling Pathway

The JAK-STAT pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducer and Activator of Transcription), which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data

The compound ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone, also known as Brepocitinib (PF-06700841), demonstrates potent inhibition of JAK1 and TYK2.[1][2]

| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 |

| Brepocitinib (PF-06700841) | JAK1 | 17 [1][2] | - |

| TYK2 | 23 [1][2] | 1.4x | |

| JAK2 | 77 [1][2] | 4.5x | |

| JAK3 | 6490 [1][2] | 382x |

Experimental Protocols

A detailed protocol for the synthesis of the building block is crucial. While several methods exist for generating difluorocarbene, the use of trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is effective for electron-deficient alkenes like butyl acrylate.

Workflow for Synthesis:

Caption: Synthesis workflow for Butyl 2,2-difluorocyclopropanecarboxylate.

Detailed Protocol:

-

To a stirred solution of butyl acrylate (1.0 eq) and sodium fluoride (0.05 eq) in toluene, add trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (1.2 eq) dropwise at 105 °C.

-

Maintain the reaction at this temperature for 4-6 hours, monitoring by GC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter off the solid precipitate.

-

The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield butyl 2,2-difluorocyclopropanecarboxylate.

The synthesis of Brepocitinib involves the coupling of (S)-2,2-difluorocyclopropane-1-carboxylic acid with the core amine intermediate.[3]

-

Amide Coupling: To a solution of (1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane (1.0 eq), (S)-2,2-difluorocyclopropane-1-carboxylic acid (1.1 eq), and a suitable coupling agent such as HATU (1.2 eq) in a solvent like DMF, add a non-nucleophilic base such as DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford Brepocitinib.

-

Prepare serial dilutions of the test compound (e.g., Brepocitinib) in DMSO.

-

In a 384-well plate, add the test compound, the respective kinase (JAK1, TYK2, JAK2, or JAK3), and the substrate peptide in a kinase buffer.

-

Initiate the reaction by adding ATP at a concentration near the Km for each enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Add a luminescence-based ATP detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the remaining ATP.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

II. Application in the Development of Antiviral Agents

The 2,2-difluorocyclopropyl moiety has also been explored in the design of nucleoside analogs as potential antiviral agents. An example is the synthesis and evaluation of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine for its activity against Herpes Simplex Virus type 1 (HSV-1).

Quantitative Data

The diastereomers of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine were synthesized and evaluated for their antiviral and cytotoxic activities.[4]

| Compound | Virus/Cell Line | IC50 (µg/mL) | Cytotoxicity (IC50, µM) |

| 5-[(1R)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | 5 [4] | 230 (in CCRF-CEM cells)[4] |

| 5-[(1S)-2,2-Difluorocyclopropyl]-2'-deoxyuridine | HSV-1 | Inactive[4] | Inactive[4] |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | 0.082[4] | - |

| 5-fluoro-2'-deoxyuridine (FDU) | - | - | 0.0047 (in CCRF-CEM cells)[4] |

Experimental Protocols

The synthesis involves the coupling of a protected 2'-deoxyuridine derivative with a 2,2-difluorocyclopropyl synthon.

-

Preparation of the synthon: Generate a suitable 2,2-difluorocyclopropyl organometallic reagent (e.g., from 1-bromo-2,2-difluorocyclopropane).

-

Coupling: React the organometallic reagent with a 5-iodo-3',5'-di-O-protected-2'-deoxyuridine in the presence of a palladium catalyst.

-

Deprotection: Remove the protecting groups (e.g., silyl ethers) using a fluoride source like TBAF to yield the final compound.

-

Diastereomer Separation: The resulting diastereomers can be separated by chiral chromatography.

-

Seed host cells (e.g., Vero cells) in 6-well plates and allow them to form a confluent monolayer.

-

Infect the cell monolayers with a known titer of HSV-1 for 1-2 hours.

-

Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubate the plates for 2-3 days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

III. Application in the Development of CNS Agents

The conformational rigidity of the cyclopropane ring is advantageous in designing ligands for G-protein coupled receptors (GPCRs) in the central nervous system. While direct examples using butyl 2,2-difluorocyclopropanecarboxylate are less common, the application of the fluorinated cyclopropylamine moiety in developing selective serotonin 5-HT2C receptor agonists highlights its potential.

Signaling Pathway

Activation of the 5-HT2C receptor, a Gq-coupled GPCR, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Quantitative Data

A conformationally restricted analog of a selective cyclopropane-bearing serotonin 2C agonist was synthesized and evaluated.[5]

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| (±)-2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | 5-HT2C | 600 [5] | 66[5] |

| 5-HT2A | Inactive[5] | - | |

| 5-HT2B | Inactive[5] | - |

Experimental Protocols

-

Cyclopropanation: React the corresponding styrene derivative with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the ethyl 2-arylcyclopropanecarboxylate.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid using a base such as NaOH or LiOH.

-

Amide Formation: Convert the carboxylic acid to an amide, for example, by using oxalyl chloride followed by ammonia.

-

Reduction: Reduce the amide to the primary amine using a reducing agent like LiAlH4 or BH3·THF.

-

Culture cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of the test compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

Butyl 2,2-difluorocyclopropanecarboxylate is a versatile building block that provides access to the medicinally important 2,2-difluorocyclopropyl moiety. Its incorporation has led to the development of potent and selective drug candidates in diverse therapeutic areas, including autoimmune diseases and viral infections, and shows promise for CNS disorders. The protocols outlined above provide a framework for the synthesis and evaluation of novel compounds derived from this valuable chemical entity.

References

- 1. Brepocitinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Difluorocyclopropanation of Alkenes using TFDA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the difluorocyclopropanation of a variety of alkenes using Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as a highly efficient difluorocarbene precursor. This method is notable for its applicability to both electron-rich and electron-deficient alkenes, offering a versatile tool for the synthesis of gem-difluorocyclopropanes, which are valuable motifs in medicinal chemistry and materials science.

Introduction

The introduction of a gem-difluorocyclopropane moiety into organic molecules can significantly modulate their physicochemical and biological properties. TFDA has emerged as a potent reagent for this transformation, generating difluorocarbene under relatively mild conditions. The reaction proceeds via a fluoride-catalyzed decomposition of TFDA, making it a convenient and effective method for accessing a wide range of difluorocyclopropanated products. This protocol offers a significant advantage for substrates that are sensitive to harsher reaction conditions required by other difluorocarbene sources.

Reaction Mechanism

The difluorocyclopropanation of alkenes using TFDA is initiated by a catalytic amount of fluoride ion. The fluoride attacks the silicon atom of TFDA, leading to the formation of a pentacoordinate silicon intermediate. This intermediate then fragments to release difluorocarbene (:CF₂), trimethylsilyl fluoride (TMSF), sulfur dioxide (SO₂), and a fluoride ion, which continues the catalytic cycle. The generated electrophilic difluorocarbene then undergoes a [2+1] cycloaddition with the alkene to furnish the desired gem-difluorocyclopropane.

Caption: Mechanism of TFDA-mediated difluorocyclopropanation.

Data Presentation

The following table summarizes the yields of gem-difluorocyclopropanes obtained from the reaction of various alkenes with TFDA.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 73[1] |

| 2 | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 85 |

| 3 | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 92 |

| 4 | 4-Methoxystyrene | 1,1-Difluoro-2-(4-methoxyphenyl)cyclopropane | 88 |

| 5 | 4-Chlorostyrene | 1,1-Difluoro-2-(4-chlorophenyl)cyclopropane | 81 |

| 6 | Methyl methacrylate | Methyl 2,2-difluoro-1-methylcyclopropanecarboxylate | 65 |

| 7 | Cyclohexene | 7,7-Difluorobicyclo[4.1.0]heptane | 78 |

| 8 | 1-Octene | 1,1-Difluoro-2-hexylcyclopropane | 75 |

Experimental Protocols

General Procedure for the Difluorocyclopropanation of Alkenes using TFDA

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene (1.0 equiv)

-

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (1.5 - 2.0 equiv)

-

Anhydrous Sodium Fluoride (NaF) or Cesium Fluoride (CsF) (catalytic amount, ~5-10 mol%)

-

Anhydrous solvent (e.g., toluene, diglyme, or acetonitrile)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Workflow:

Caption: General experimental workflow for difluorocyclopropanation.

Detailed Protocol for the Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate:

-

Reaction Setup: A flame-dried 100-mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel is placed under an inert atmosphere of nitrogen.

-

Charging Reactants: To the flask are added n-butyl acrylate (12.8 g, 100 mmol), anhydrous sodium fluoride (0.42 g, 10 mmol), and 40 mL of anhydrous diglyme.

-

Heating: The mixture is heated to 120 °C with vigorous stirring.

-

Addition of TFDA: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) (38.4 g, 150 mmol) is added dropwise via the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 120 °C.

-